N~1~-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
Overview
Description
N~1~-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane is first functionalized to introduce a carboxamide group. This is followed by the introduction of the triazole ring through a cyclization reaction involving azide and alkyne precursors. Finally, the isopropylphenyl group is attached via a substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization step and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the adamantane core.
Substitution: The isopropylphenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenated precursors and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of aromatic or aliphatic derivatives.
Scientific Research Applications
N~1~-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N1-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways. The adamantane core provides structural stability, while the isopropylphenyl group can enhance binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
Uniqueness
N~1~-(4-ISOPROPYLPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-15(2)18-3-5-19(6-4-18)25-20(27)21-8-16-7-17(9-21)11-22(10-16,12-21)26-14-23-13-24-26/h3-6,13-17H,7-12H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWZCBTJAKQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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